molecular formula C12H6Br4O B1530729 2,2',4,5-Tetrabromodiphenyl ether CAS No. 337513-55-0

2,2',4,5-Tetrabromodiphenyl ether

Cat. No. B1530729
CAS RN: 337513-55-0
M. Wt: 485.79 g/mol
InChI Key: FJGDNHOVDFREMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2’,4,4’-Tetrabromodiphenyl ether” (BDE-47) is an organic compound with the molecular formula C12H6Br4O . It is one of the Polybrominated diphenyl ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products .


Molecular Structure Analysis

The molecular structure of BDE-47 consists of two phenyl rings connected by an ether bond. Each phenyl ring is substituted with two bromine atoms at the 2, 4 positions .


Chemical Reactions Analysis

BDE-47 can undergo various chemical reactions. For instance, it can be degraded through photocatalytic reactions and photolysis . It can also undergo debromination in the presence of methanogenesis in anaerobic soil microcosms .


Physical And Chemical Properties Analysis

BDE-47 is a dense compound with a density of 2.2±0.1 g/cm3 . It has a boiling point of 395.5±42.0 °C at 760 mmHg and a flash point of 162.8±26.4 °C . It has a molar refractivity of 83.5±0.3 cm3 .

Scientific Research Applications

Metabolite Identification and Analysis

  • Identification in Rat Excreta : Research has identified various hydroxylated metabolites of 2,2',4,4'-tetrabromodiphenyl ether in rat feces, including several hydroxylated tetrabrominated and tribrominated diphenyl ethers. These were identified through gas chromatography-mass spectrometry (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006)(Marsh et al., 2006).

  • Oxidative Metabolism in Chickens and Cats : A study investigated the in vitro oxidative metabolism of BDE-47 by cytochrome P450 enzymes in chicken and cat liver microsomes, revealing different metabolites including several hydroxylated tetrabromodiphenyl ethers (Zheng et al., 2015; Zheng et al., 2016)(Zheng et al., 2015)(Zheng et al., 2016).

  • Comparative Metabolism in Rats : Rat hepatic microsomes have been used to compare the oxidative metabolism of BDE-47 and other PBDEs. This study explored metabolite formation rates and the cytochrome P450 enzymes involved (Erratico, Moffatt, & Bandiera, 2011)(Erratico et al., 2011).

Environmental and Bioremediation Studies

  • Degradation in Liquid Systems : Research has explored the synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of BDE47 in liquid systems, achieving significant debromination (Yang et al., 2018)(Yang et al., 2018).

  • Biodegradation by Bacteria : Achromobacter xylosoxidans GYP4, isolated from polluted soil, has shown a high degradation rate for BDE-47, suggesting its potential for environmental remediation (Wang et al., 2019)(Wang et al., 2019).

  • Bioremediation in Soil : A study has investigated the degradation of BDE-47 in soil under composting conditions, revealing significant degradation rates and insights into the microbial communities involved (Chen et al., 2016)(Chen et al., 2016).

Photocatalytic Degradation Studies

  • Photo-removal Techniques : The study of an artificial Z-scheme system for the photo-removal of BDE-47 in liquid media suggests a promising strategy for environmental cleanup using solar energy (Liang et al., 2019)(Liang et al., 2019).

  • Novel Photocatalytic Methods : Another research demonstrated the rapid photocatalytic degradation of BDE-47 over Ag/TiO2, highlighting an innovative approach to address brominated flame retardants in the environment (Lei et al., 2016)(Lei et al., 2016).

Endocrine Disrupting Potency and Gene Expression Analysis

  • Endocrine Disrupting Effects : The endocrine disrupting potency of BDE-47 and its hydroxylated analogs has been profiled, showing potential impacts on estrogen, thyroid, and androgen receptor-mediated responses (Liu et al., 2011)(Liu et al., 2011).

  • Gene Expression in Rat Offspring : A study on rat offspring perinatally exposed to BDE-47 revealed alterations in gene expression related to metabolic and signaling pathways, providing insights into the mechanisms of toxicity (Suvorov & Takser, 2009)(Suvorov & Takser, 2009).

Safety and Hazards

BDE-47 is a hazardous chemical. It is known for its high environmental abundance, ecological toxicity, and bioaccumulation . It can cause various hazards, including neuro-developmental toxicities .

Future Directions

Future research on BDE-47 could focus on its toxicity patterns and underlying mechanisms . Additionally, more studies are needed on the effects of sequential exposure to BDE-47 and other pollutants within one generation or over generations .

properties

IUPAC Name

1,2,4-tribromo-5-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGDNHOVDFREMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879873
Record name BDE-48
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337513-55-0
Record name 2,2',4,5-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-48
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3VZ68H2HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4,5-Tetrabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2',4,5-Tetrabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2',4,5-Tetrabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,2',4,5-Tetrabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
2,2',4,5-Tetrabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,2',4,5-Tetrabromodiphenyl ether

Q & A

Q1: How does BDE-47 interact with biological systems and what are the downstream effects?

A1: While not directly addressed in the provided articles, BDE-47 is known to disrupt endocrine function. Research suggests that BDE-47 and its metabolites can bind to thyroid hormone receptors, potentially interfering with thyroid hormone signaling [, ]. This disruption can lead to a cascade of adverse effects, particularly in developing organisms, as thyroid hormones are crucial for growth and neurological development. Additionally, BDE-47 has been shown to uncouple mitochondria and inhibit the electron transport chain in brain mitochondria and neuronal progenitor cells, particularly in the presence of PTEN deficiency []. This mitochondrial dysfunction can disrupt cellular energy production and contribute to neurotoxicity.

Q2: Which hydroxylated metabolites of BDE-47 are formed during its metabolism, and which enzymes are involved?

A2: The oxidative metabolism of BDE-47 in rat hepatic microsomes primarily generates two major hydroxylated metabolites: 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether (4'-OH-BDE-49) and 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47) []. This process is mediated by several cytochrome P450 (CYP) enzymes, with CYP2A2 and CYP3A1 exhibiting significant activity in BDE-47 metabolism. Specifically, CYP1A1 shows the highest activity for 4'-OH-BDE-49 formation, while CYP3A1 demonstrates the highest activity for 3-OH-BDE-47 formation [].

Q3: Do hydroxylated BDEs exhibit endocrine disrupting activities?

A3: Yes, research indicates that hydroxylated PBDEs, including those metabolized from BDE-47, can act as both thyroid hormone-like agents and estrogens []. Specifically, the presence of a 4- or 3-hydroxyl group in PBDEs appears essential for both thyroid hormonal and estrogenic activities. Interestingly, adjacent dibromo substitution seems to favor thyroid hormonal activity but not estrogenic activity [].

Q4: What are the environmental implications of BDE-47?

A4: BDE-47 is a persistent organic pollutant, meaning it resists environmental degradation and can persist in the environment for long periods []. It has been detected in various environmental compartments, including air, water, soil, and sediment. BDE-47 is also bioaccumulative, meaning it can accumulate in organisms and magnify up the food chain, posing potential risks to wildlife and human health.

Q5: What analytical methods are used to detect and quantify BDE-47?

A5: BDE-47 is typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) []. This technique allows for the separation, identification, and quantification of individual PBDE congeners, including BDE-47, in complex environmental and biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.